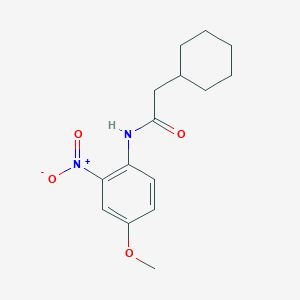
N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)-4-piperidinamine oxalate
Overview
Description
N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)-4-piperidinamine oxalate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a piperidine derivative and has been found to have several applications in the fields of biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)-4-piperidinamine oxalate involves its binding to sigma-1 receptors. Sigma-1 receptors are located in several regions of the brain, including the cortex, hippocampus, and striatum. Upon binding to sigma-1 receptors, this compound modulates several intracellular signaling pathways, including calcium signaling, protein kinase C activity, and nitric oxide production. These signaling pathways play important roles in several physiological and pathological processes, including neurotransmitter release, cell survival, and neuroplasticity.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the uptake of dopamine, serotonin, and norepinephrine, suggesting that it may have potential as a treatment for depression and other mood disorders. In addition, this compound has been found to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity. These findings suggest that this compound may have potential as a therapeutic agent for several neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)-4-piperidinamine oxalate has several advantages for lab experiments. It has high affinity and selectivity for sigma-1 receptors, making it a valuable tool for studying the role of sigma-1 receptors in various biological processes. In addition, it has been found to have several biochemical and physiological effects, making it a potential therapeutic agent for several neurological and psychiatric disorders. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, its effects on other receptors and signaling pathways need to be thoroughly investigated to ensure that its effects are specific to sigma-1 receptors.
Future Directions
There are several future directions for research on N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)-4-piperidinamine oxalate. One direction is to investigate its potential as a therapeutic agent for neurological and psychiatric disorders, such as depression and Alzheimer's disease. Another direction is to investigate its effects on other receptors and signaling pathways to better understand its mechanism of action. Additionally, further research is needed to optimize its synthesis method and improve its solubility in water for use in various assays. Overall, this compound has several potential applications in scientific research, and further investigation is needed to fully understand its properties and potential.
Scientific Research Applications
N-benzyl-N-(2-phenylethyl)-1-(phenylsulfonyl)-4-piperidinamine oxalate has been extensively used in scientific research for its ability to selectively bind to sigma receptors. Sigma receptors are a class of receptors that have been found to be involved in several physiological and pathological processes, including pain perception, drug addiction, and neurodegenerative diseases. This compound has been found to have high affinity and selectivity for sigma-1 receptors, making it a valuable tool for studying the role of sigma-1 receptors in various biological processes.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-benzyl-N-(2-phenylethyl)piperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2S.C2H2O4/c29-31(30,26-14-8-3-9-15-26)28-20-17-25(18-21-28)27(22-24-12-6-2-7-13-24)19-16-23-10-4-1-5-11-23;3-1(4)2(5)6/h1-15,25H,16-22H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSGCVWWLWTZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B3968115.png)
![1-benzyl-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968123.png)
![1-(2-methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968148.png)



![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3968170.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3968176.png)

![1-phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968208.png)
![1-methyl-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3968215.png)

![isopropyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968229.png)